N-Dechloroethyl Cyclophosphamide

Description

Properties

IUPAC Name |

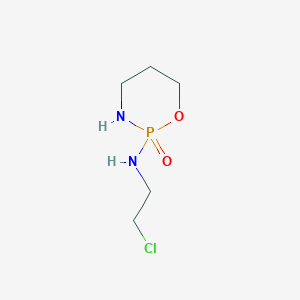

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKGMGPLDJOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909416 | |

| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36761-83-8 | |

| Record name | 3-Dechloroethylifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36761-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloroethylcyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DECHLOROETHYLIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Dechloroethylifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation and Enzymology of N Dechloroethyl Cyclophosphamide

Elucidation of the N-Dechloroethylation Pathway of Cyclophosphamide (B585)

The metabolism of cyclophosphamide is predominantly characterized by two principal pathways: 4-hydroxylation, which is the bioactivation pathway, and N-dechloroethylation, a side-chain oxidation pathway. researchgate.net

The N-dechloroethylation pathway is distinct from the main therapeutic activation route of cyclophosphamide. The primary and therapeutically essential pathway is the oxidation at the C-4 position of the oxazaphosphorine ring, catalyzed by cytochrome P450 (CYP) enzymes, to form 4-hydroxycyclophosphamide (B600793). clinpgx.orgmdpi.com This intermediate exists in equilibrium with its tautomer, aldophosphamide (B1666838), which then decomposes to produce the ultimate cytotoxic alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. researchgate.netclinpgx.org

In contrast, N-dechloroethylation represents a competing and alternative metabolic fate for the parent compound. clinpgx.org This pathway involves the oxidative cleavage of one of the two chloroethyl side chains from the exocyclic nitrogen atom. mdpi.commdpi.com Unlike 4-hydroxylation, which leads to therapeutically active compounds, N-dechloroethylation is considered a pathway of deactivation or toxification, as it produces the inactive metabolite N-dechloroethyl cyclophosphamide and the co-product chloroacetaldehyde (B151913). nih.govnih.gov Studies comparing cyclophosphamide to its isomer ifosfamide (B1674421) have shown that cyclophosphamide preferentially undergoes the ring-opening activation pathway, while ifosfamide has a greater tendency to undergo N-dechloroethylation. nih.gov

Detailed in vitro studies using human liver microsomes have quantified the formation of this compound (referred to as DCCY in the study) relative to the primary active metabolite, 4-hydroxycyclophosphamide (HCY). These experiments demonstrated that HCY formation consistently represents the major metabolic route across various substrate concentrations. nih.gov Pharmacokinetic studies in cancer patients have further quantified the proportion of a cyclophosphamide dose that is converted into its dechloroethylated metabolites, confirming the minor role of this pathway in adults. nih.gov

| Study Finding | Methodology | Result | Source |

|---|---|---|---|

| General Contribution | Metabolic Pathway Analysis | N-dechloroethylation is a minor pathway, accounting for ~10% of overall metabolism. | clinpgx.orgnih.gov |

| Metabolite Formation Ratio | In vitro (Human Liver Microsomes) | At a 5 mM cyclophosphamide concentration, this compound accounted for ~9.3% of total products formed, with 4-hydroxycyclophosphamide representing ~90.7%. | nih.gov |

| Dose Transformation in Patients | Pharmacokinetic Modeling in Adult Patients | The proportion of the (R,S)-cyclophosphamide dose transformed to (R)-N-dechloroethyl cyclophosphamide was 1.9%, and to (S)-N-dechloroethyl cyclophosphamide was 3.6%. | nih.gov |

| Modulation Effect | In vitro (Rat Liver Microsomes) | Dexamethasone pretreatment increased cyclophosphamide N-dechloroethylation from 29% to 84% of total metabolism. | nih.gov |

Cytochrome P450 Isoform Specificity in this compound Formation

The N-dechloroethylation of cyclophosphamide is catalyzed by specific isoforms of the cytochrome P450 enzyme system, with a clear predominance of one particular enzyme.

Extensive research has identified CYP3A4 as the principal enzyme responsible for mediating the N-dechloroethylation of cyclophosphamide. researchgate.netclinpgx.org Studies utilizing human liver microsomes and cDNA-expressed P450 enzymes have demonstrated that CYP3A4 exhibits the highest activity toward this specific metabolic reaction. nih.govnih.gov It has been shown to catalyze 95% or more of the N-dechloroethylation reaction in human liver microsomes. nih.govnih.gov The closely related isoform, CYP3A5, may also contribute to this pathway. clinpgx.org At higher concentrations of cyclophosphamide, CYP3A4/5 appears to be the major isoform responsible for the formation of this compound. nih.gov

While CYP3A4 is the primary catalyst, other cytochrome P450 enzymes make minor contributions to the formation of this compound. Specifically, CYP2B6 has been identified as having a role in this pathway. clinpgx.orgclinpgx.org However, its contribution to the N-dechloroethylation of cyclophosphamide is considered minor compared to its significant role in the N-dechloroethylation of ifosfamide. nih.gov For cyclophosphamide, the role of CYP2B6 is secondary to the dominant activity of CYP3A4. clinpgx.org

| Enzyme | Role | Key Findings | Source |

|---|---|---|---|

| CYP3A4 | Primary | Catalyzes ≥95% of liver microsomal N-dechloroethylation. Exhibits the highest activity for this pathway. | researchgate.netclinpgx.orgnih.govnih.gov |

| CYP2B6 | Auxiliary/Minor | Makes a minor contribution to cyclophosphamide N-dechloroethylation. Plays a much larger role in the N-dechloroethylation of the isomer ifosfamide. | clinpgx.orgnih.govclinpgx.org |

| CYP3A5 | Contributory | Also implicated in the N-dechloroethylation reaction, often grouped with CYP3A4. | clinpgx.org |

Characterization of Chloroacetaldehyde as a Co-product of N-Dechloroethylation

The enzymatic N-dechloroethylation of cyclophosphamide yields not only this compound but also an equimolar amount of a co-product, chloroacetaldehyde. researchgate.netnih.gov The formation of chloroacetaldehyde is an inherent consequence of the cleavage of a chloroethyl side chain from the parent molecule. mdpi.commdpi.com This compound was definitively identified as a urinary metabolite of cyclophosphamide in rats. nih.gov The generation of chloroacetaldehyde is a key feature of this specific metabolic pathway, distinguishing it from the 4-hydroxylation route which produces acrolein. clinpgx.orgnih.gov

Biological Impact and Pharmacological Implications of N Dechloroethyl Cyclophosphamide Formation

Influence of N-Dechloroethylation on the Therapeutic Index of Cyclophosphamide (B585)

The therapeutic index of cyclophosphamide, a measure of its relative safety and efficacy, is significantly influenced by the balance between its bioactivation and inactivation pathways, including N-dechloroethylation.

Competition with Bioactivating Metabolic Pathways

The metabolism of cyclophosphamide is a bifurcated process. The primary, therapeutically essential pathway is 4-hydroxylation, which leads to the formation of the active metabolite 4-hydroxycyclophosphamide (B600793). nih.govplos.org This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, most notably CYP2B6. mdpi.comnih.gov

Concurrently, cyclophosphamide can undergo N-dechloroethylation, an inactivation pathway predominantly mediated by CYP3A4, with a minor contribution from CYP2B6. nih.govpharmgkb.org This creates a competitive scenario where the two pathways vie for the same substrate, cyclophosphamide. An increase in the rate of N-dechloroethylation can theoretically lead to a decrease in the formation of the active 4-hydroxycyclophosphamide, thereby potentially reducing the drug's therapeutic efficacy. uva.nl This metabolic competition underscores the intricate enzymatic interplay that dictates the ultimate pharmacological outcome of cyclophosphamide administration.

The N-dechloroethylation pathway accounts for approximately 10-19% of the total metabolic clearance of cyclophosphamide. nih.govplos.orgpharmgkb.org While this is a minor route compared to the bioactivation pathway, which accounts for 70-80% of the dose, its impact on the therapeutic index can be significant, particularly when considering interindividual variability in enzyme expression and activity. nih.govsci-hub.se

Modulation of N-Dechloroethylation by Enzyme Regulators

The activity of the enzymes responsible for cyclophosphamide metabolism, and consequently the rate of N-dechloroethylation, can be influenced by various factors, including genetic polymorphisms and the presence of enzyme inducers or inhibitors.

Genetic variations in CYP enzymes, particularly CYP2B6 and CYP3A4, can lead to significant interindividual differences in cyclophosphamide metabolism. nih.gov For instance, certain genetic variants of CYP2B6 have been associated with altered rates of cyclophosphamide bioactivation. biomedpharmajournal.org While the direct impact of many of these polymorphisms on N-dechloroethylation specifically is still an area of active research, it is plausible that genetic factors influencing the primary bioactivation pathway could indirectly affect the proportion of drug shunted towards N-dechloroethylation.

Furthermore, cyclophosphamide itself can act as an inducer of the very enzymes that metabolize it, a phenomenon known as auto-induction. sci-hub.setandfonline.com Studies in rats have shown that administration of cyclophosphamide can lead to increased expression and activity of CYP2B and CYP3A enzymes. tandfonline.com This induction could potentially enhance both the bioactivation and the N-dechloroethylation of the drug, with the net effect on the therapeutic index being complex and dependent on the relative induction of the competing pathways.

The table below summarizes the key enzymes involved in the major metabolic pathways of cyclophosphamide.

| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) | Pharmacological Activity |

| 4-Hydroxylation (Bioactivation) | CYP2B6, CYP2C9, CYP3A4 | 4-hydroxycyclophosphamide | Active |

| N-Dechloroethylation (Inactivation) | CYP3A4, CYP2B6 | N-dechloroethyl cyclophosphamide, Chloroacetaldehyde (B151913) | Inactive, Neurotoxic |

Cellular Consequences of this compound Metabolic Formation

The primary cellular consequence of the formation of this compound is a reduction in the intracellular concentration of the active alkylating metabolite, phosphoramide (B1221513) mustard. The bioactivation of cyclophosphamide ultimately leads to the generation of phosphoramide mustard, which exerts its cytotoxic effect by forming DNA crosslinks, inhibiting DNA replication and transcription, and ultimately triggering apoptosis, or programmed cell death. nih.govplos.org

By diverting the parent compound away from the bioactivation cascade, the N-dechloroethylation pathway effectively diminishes the pool of cyclophosphamide available to be converted into its therapeutically active form. Consequently, this can lead to a decreased level of DNA damage in target cancer cells, potentially compromising the drug's efficacy. From a therapeutic standpoint, a higher rate of N-dechloroethylation could contribute to drug resistance or a suboptimal clinical response.

Conversely, the formation of this compound is part of a detoxification process that can protect non-target cells from the cytotoxic effects of the drug. uva.nl This is particularly relevant for tissues with high levels of the enzymes that catalyze this inactivation pathway. However, this protective effect is counterbalanced by the simultaneous production of the neurotoxic metabolite, chloroacetaldehyde. uva.nl

Advanced Analytical Methodologies for N Dechloroethyl Cyclophosphamide Investigation

Advanced Chromatographic Separation Techniques (e.g., UPLC, GC, HPLC) for Metabolite Analysis

Chromatographic techniques are fundamental for separating N-dechloroethyl cyclophosphamide (B585) from its parent drug, cyclophosphamide, and other related metabolites prior to detection. The choice of technique often depends on the sample matrix and the required sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC): These are the most prevalent techniques for the analysis of N-dechloroethyl cyclophosphamide. researchgate.net UPLC, a refinement of HPLC, utilizes smaller particle-size columns to achieve higher resolution, faster analysis times, and greater sensitivity. frontiersin.org

A rapid and reliable Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of cyclophosphamide and this compound (referred to as 2-DCECP) in human plasma. nih.gov This method employed a C18 column and a gradient elution of acetonitrile (B52724) and 0.1% formic acid, achieving a total run time of just 2.5 minutes. nih.gov Similarly, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for quantifying cyclophosphamide and its key metabolites, including this compound (DCL-CP), in urine was established with a total run time of 11.5 minutes. researchgate.netnih.gov

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of cyclophosphamide metabolites. A chiral GC-MS method has been successfully used to determine the concentrations of both enantiomers of cyclophosphamide and this compound in plasma and urine samples from cancer patients. nih.gov This highlights the capability of GC to separate stereoisomers, which is critical for detailed pharmacokinetic studies. nih.gov

| Technique | Column | Mobile Phase/Carrier Gas | Flow Rate | Run Time | Matrix | Reference |

|---|---|---|---|---|---|---|

| UHPLC-MS/MS | Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) | Gradient of acetonitrile and 0.1% formic acid | 0.5 mL/min | 2.5 min | Human Plasma | nih.gov |

| LC/MS/MS | Not specified | Not specified | Not specified | 11.5 min | Urine | researchgate.netnih.gov |

| UPLC-MS/MS | Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) | Gradient of 0.01% formic acid and methanol | 0.15 mL/min | 6 min | Volumetric Absorptive Microsampling (VAMS) | frontiersin.orgnih.gov |

| Chiral GC-MS | Not specified | Not specified | Not specified | Not specified | Plasma and Urine | nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification and Quantitation

Mass spectrometry (MS) is the cornerstone of sensitive and specific detection of this compound. When coupled with chromatographic separation, it provides robust identification and precise quantification.

Tandem Mass Spectrometry (MS/MS): Triple-quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode are widely used for quantification. researchgate.netnih.govnih.gov This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For instance, in a UHPLC-MS/MS method, detection was performed using electrospray positive ionization with MRM mode. nih.gov An LC/MS/MS method also used a triple-quadrupole mass spectrometer in SRM mode for the simultaneous quantification of cyclophosphamide and its metabolites. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, which is invaluable for metabolite identification and structural elucidation. nih.gov A study on the comparative metabolism of cyclophosphamide in mice utilized UPLC-ESI-QTOFMS to profile drug metabolites, successfully identifying a total of 23 metabolites, including N-dechloroethyl forms. nih.gov Another approach for characterizing DNA damage by cyclophosphamide employed a high-resolution/accurate-mass (HRAM) LC–MS³ DNA adductomic method using a hybrid high-field Orbitrap mass spectrometer. nih.gov

| MS Technique | Ionization Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|

| Tandem MS (Triple Quadrupole) | Electrospray Positive Ionization (ESI+) | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Quantification in plasma and urine | researchgate.netnih.govnih.gov |

| UPLC-ESI-QTOFMS | Electrospray Positive Ionization (ESI+) | Capillary voltage: 3 kV; Cone voltage: 20 V | Metabolite profiling in mouse urine | nih.gov |

| LC-HRMS (Orbitrap) | Nanoflex ESI Positive Ion Mode | Data-dependent acquisition-constant neutral loss/MS3 (DDA-CNL/MS3) | DNA adduct screening | nih.gov |

Derivatization Protocols for Enhanced Analytical Sensitivity in Complex Matrices

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for GC analysis or its ionization efficiency for MS analysis. mdpi.com While essential for certain unstable cyclophosphamide metabolites like 4-hydroxycyclophosphamide (B600793), which is often stabilized by conversion to a stable derivative, the direct derivatization of this compound is not commonly reported in the literature. frontiersin.orgnih.govnih.gov

Methods for analyzing this compound typically involve direct injection after a sample cleanup procedure like protein precipitation or solid-phase extraction, relying on the high sensitivity of modern MS instruments for detection. nih.govnih.gov The stability and inherent chromatographic properties of this compound appear sufficient for direct analysis without the need for chemical modification. nih.govnih.gov The focus of derivatization in cyclophosphamide metabolism studies remains primarily on capturing and stabilizing the highly reactive 4-hydroxy metabolites. frontiersin.orgnih.govresearchgate.net

Method Validation and Application to Biological and Environmental Matrices

The reliability of any analytical method is established through rigorous validation, following guidelines from bodies like the FDA and ICH. nih.govresearchgate.net These validated methods are then applied to real-world biological and environmental samples.

Biological Matrices: Validated methods have been successfully applied to quantify this compound in human plasma and urine for pharmacokinetic and therapeutic drug monitoring studies. nih.govnih.gov For a UHPLC-MS/MS method in human plasma, the lower limit of quantification (LOQ) was 20 ng/mL for this compound, with accuracy and precision values below 15% at the LOQ and under 10% at higher concentrations. nih.gov In another LC/MS/MS method for urine, the limit of detection for this compound was 1 ng/mL, with a quantification range of 0.17–9 µg/mL. nih.gov

Environmental Matrices: The presence of cyclophosphamide and its metabolites in the environment due to hospital effluent is a growing concern. Validated LC-MS/MS methods are used for environmental monitoring. nih.govmdpi.com A study assessing environmental contamination in a hospital used a validated LC-MS/MS method for wipe sampling to quantify cyclophosphamide on various surfaces. nih.gov Another study developed and validated an SPE–LC–MS/MS method to detect anticancer drugs, including cyclophosphamide, in wastewater and surface water, with an LOQ of 0.3 to 2.8 ng/L. mdpi.com These applications demonstrate the robustness of advanced analytical techniques in tracking the compound in diverse and complex environmental samples.

| Matrix | Method | Limit of Quantification (LOQ) | Linearity Range | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Human Plasma | UHPLC-MS/MS | 20 ng/mL | Not specified | Successfully applied for estimation in human plasma for clinical toxicology and therapeutic drug monitoring. | nih.gov |

| Urine | LC/MS/MS | 0.17 µg/mL (Lower end of range) | 0.17–9 µg/mL | Quantification in 24-h urine collections of patients. Method validated according to ICH and FDA guidelines. | nih.gov |

| Hospital Surfaces | LC-MS/MS | Not specified | Not specified | Used for wipe sampling to assess occupational exposure risk; 58% of 293 samples were positive for cyclophosphamide. | nih.gov |

| Wastewater/Surface Water | SPE–LC–MS/MS | 0.3–2.8 ng/L | Not specified | Detected cyclophosphamide in WWTP effluents, sewage outfalls, and rivers, confirming environmental contamination. | mdpi.com |

Preclinical Research Models for N Dechloroethyl Cyclophosphamide Investigations

In Vivo Animal Models in Pharmacometabolic Studies

Animal models have been crucial for understanding the pharmacometabolism of cyclophosphamide (B585), including the in vivo relevance of the N-dechloroethylation pathway. Studies in mice and rats have provided valuable data on the formation of N-Dechloroethyl Cyclophosphamide.

In a pharmacologic study in female NMRI mice, the N-dechloroethylation pathway resulting in dechlorocyclophosphamide was identified as a minor route of cyclophosphamide metabolism. mdpi.com A comparative metabolomics study in mice using UPLC-ESI-QTOFMS analyzed the metabolites of cyclophosphamide and its isomer, ifosfamide (B1674421). nih.gov This research highlighted that while both isomers can undergo N-dechloroethylation, this pathway is more preferential for ifosfamide than for cyclophosphamide. nih.gov For cyclophosphamide, the ring-opening pathway that yields acrolein is more dominant. nih.gov

Pharmacokinetic studies in pediatric patients, while not animal models, complement these findings by showing that metabolites like dechloroethylcyclophosphamide can be measured in plasma, confirming the activity of this pathway in humans. nih.gov

| Animal Model | Key Findings Related to this compound | Reference |

| NMRI Mice | Identified N-dechloroethylation as a minor metabolic pathway for cyclophosphamide in vivo. | mdpi.com |

| Mice (General) | Comparative metabolomics showed that N-dechloroethylation is a less preferred pathway for cyclophosphamide compared to its isomer, ifosfamide. | nih.gov |

| Rats | Liver microsomes from phenobarbital-induced rats helped identify the rat analog of human CYP2B6 as a major catalyst in cyclophosphamide metabolism, indirectly supporting the role of different CYPs in distinct pathways. | mdpi.com |

Cell-Based Assays for Studying Metabolic Pathways

Cell-based assays offer a bridge between recombinant enzyme systems and in vivo models by providing a more integrated cellular environment to study metabolic processes. Human primary hepatocytes are considered a gold standard for this purpose.

Studies have utilized cultured human primary hepatocytes to investigate the induction of CYP enzymes involved in cyclophosphamide metabolism. jci.org For instance, the potential of various compounds to induce the expression of CYP2B6 and CYP3A4, the key enzymes in cyclophosphamide's activation and N-dechloroethylation pathways respectively, can be evaluated. jci.org This is critical for understanding how different substances might shift the balance between the therapeutic activation pathway and the formation of this compound.

Cell-based high-throughput screening methods have also been developed to identify modulators of signaling pathways that regulate these metabolic enzymes. jci.org While many studies focus on the activation pathway leading to 4-hydroxycyclophosphamide (B600793), the cell models employed, such as human primary hepatocytes and various cancer cell lines, are instrumental in creating a complete picture of all metabolic routes, including N-dechloroethylation. jci.orgplos.org

| Cell-Based Model | Application in Studying Metabolic Pathways | Reference |

| Human Primary Hepatocytes (HPH) | Used to measure the expression and induction of CYP2B6 and CYP3A4, enzymes governing the balance between cyclophosphamide's therapeutic activation and N-dechloroethylation. | jci.org |

| Human Endothelial Cell Line | Utilized to study the effects of cyclophosphamide and its metabolites, providing a system to assess downstream cellular responses to metabolic processes. | researchgate.net |

| Cancer Cell Lines (e.g., TNBC) | Employed to study how modulating metabolic enzyme expression affects the cellular response to cyclophosphamide. | jci.org |

Comparative Metabolomic Analyses Involving N Dechloroethyl Cyclophosphamide

Distinguishing N-Dechloroethylation Profiles between Cyclophosphamide (B585) and Ifosfamide (B1674421)

N-dechloroethylation represents a critical metabolic pathway for the oxazaphosphorine drugs cyclophosphamide (CP) and ifosfamide (IF), which are structural isomers. nih.govpharmgkb.org This process, however, exhibits notable differences between the two compounds, contributing to their distinct toxicity profiles. nih.govpharmgkb.org The N-dechloroethylation of both drugs is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. pharmgkb.orguva.nlbenthamdirect.compharmgkb.org

A key distinction lies in the extent to which each drug undergoes N-dechloroethylation. For cyclophosphamide, this pathway is considered minor, accounting for approximately 10% of its metabolism. pharmgkb.org The primary metabolic route for CP is C-4 hydroxylation, which leads to the formation of the active anti-tumor metabolite, phosphoramide (B1221513) mustard, and the urotoxic byproduct acrolein. pharmgkb.orgnih.gov

In contrast, N-dechloroethylation is a major metabolic pathway for ifosfamide, with dechloroethylation from either the exo- or endocyclic nitrogen atom accounting for 25% to 60% of its metabolism. nih.govpharmgkb.orgnih.govbond.edu.au This preferential N-dechloroethylation of ifosfamide leads to a higher production of chloroacetaldehyde (B151913) (CAA), a neurotoxic and nephrotoxic metabolite, which is believed to be responsible for the characteristic central nervous system toxicity associated with ifosfamide treatment. nih.govuva.nlbenthamdirect.comresearchgate.net While both drugs produce N-dechloroethylated metabolites (N-dechloroethylcyclophosphamide and N-dechloroethylifosfamide), the significantly higher rate of this reaction for ifosfamide is a crucial factor in its differing toxicity. nih.govuva.nl

Studies using mouse models and analyzing drug metabolites with techniques like UPLC-ESI-QTOFMS have confirmed that ifosfamide preferentially undergoes N-dechloroethylation, while cyclophosphamide favors the ring-opening pathway that produces acrolein. nih.govpharmgkb.orgnih.gov This differential metabolism likely plays a central role in the distinct toxicity profiles observed between these two isomeric drugs. nih.gov

Table 1: Comparative N-Dechloroethylation of Cyclophosphamide and Ifosfamide

| Feature | Cyclophosphamide | Ifosfamide |

| Primary Metabolic Pathway | C-4 Hydroxylation | N-Dechloroethylation |

| Extent of N-Dechloroethylation | Minor (~10%) pharmgkb.org | Major (25-60%) bond.edu.au |

| Primary Byproduct | Acrolein pharmgkb.org | Chloroacetaldehyde nih.govresearchgate.net |

| Key Associated Toxicity | Urotoxicity pharmgkb.org | Neurotoxicity and Nephrotoxicity nih.govresearchgate.net |

| Primary Catalyzing Enzymes | CYP3A4, CYP2B6 pharmgkb.org | CYP3A4, CYP2B6 pharmgkb.org |

Comparative Analysis with Other Cyclophosphamide Detoxification Pathways (e.g., Carboxyphosphamide)

The metabolism of cyclophosphamide involves several pathways, including both activation and detoxification routes. N-dechloroethylation, which produces N-dechloroethyl cyclophosphamide, is considered a detoxification pathway as it prevents the formation of the active phosphoramide mustard. uva.nl Another major detoxification pathway for cyclophosphamide involves the oxidation of its intermediate metabolite, aldophosphamide (B1666838), to carboxyphosphamide (B29615). pharmgkb.orgwikipedia.org

This oxidation is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH), particularly ALDH1A1. pharmgkb.orgwikipedia.org Carboxyphosphamide is an inactive metabolite that is excreted in the urine. wikipedia.orgnih.gov The formation of carboxyphosphamide represents a significant route for eliminating the cytotoxic potential of cyclophosphamide. pharmgkb.org

In contrast to the direct N-dechloroethylation of the parent drug, the formation of carboxyphosphamide occurs further down the metabolic cascade after the initial 4-hydroxylation of cyclophosphamide. pharmgkb.org While both N-dechloroethylation and the formation of carboxyphosphamide are detoxification processes, they act on different metabolites of cyclophosphamide and are catalyzed by different enzyme systems (CYP450s for N-dechloroethylation and ALDHs for carboxyphosphamide formation). pharmgkb.orguva.nl

The balance between these and other metabolic pathways, such as conjugation with glutathione, can vary significantly among individuals, potentially due to genetic polymorphisms in the metabolizing enzymes. pharmgkb.orgtandfonline.comfrontiersin.org This variability can influence both the therapeutic efficacy and the toxicity profile of cyclophosphamide treatment. nih.gov Studies have shown a wide range of recovery for carboxyphosphamide in the urine of patients, with some individuals showing very low levels of this metabolite, suggesting a phenotypic deficiency in this detoxification pathway. nih.gov

Table 2: Comparison of Cyclophosphamide Detoxification Pathways

| Feature | N-Dechloroethylation | Carboxyphosphamide Formation |

| Substrate | Cyclophosphamide uva.nl | Aldophosphamide pharmgkb.org |

| Primary Product | This compound uva.nl | Carboxyphosphamide pharmgkb.org |

| Enzyme Family | Cytochrome P450 (CYP) pharmgkb.org | Aldehyde Dehydrogenase (ALDH) pharmgkb.org |

| Significance | Minor detoxification pathway pharmgkb.org | Major detoxification pathway pharmgkb.org |

Metabolomic Approaches to Uncover N-Dechloroethylation Dynamics

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides powerful tools to investigate the complex dynamics of drug metabolism, including the N-dechloroethylation of cyclophosphamide. nih.govyoutube.comyoutube.com Techniques such as ultra-performance liquid chromatography-linked electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in profiling and quantifying cyclophosphamide and its various metabolites in biological samples like urine and plasma. nih.govnih.govresearchgate.netnih.gov

These advanced analytical methods allow for the simultaneous detection and quantification of multiple metabolites, providing a detailed snapshot of the metabolic pathways at play. nih.govresearchgate.net For instance, UPLC-ESI-QTOFMS has been successfully used to compare the metabolic profiles of cyclophosphamide and ifosfamide in mice, clearly demonstrating the preferential N-dechloroethylation of ifosfamide. nih.govpharmgkb.orgnih.gov

LC-MS/MS methods have been developed for the reliable and sensitive quantification of urinary concentrations of cyclophosphamide and its main metabolites, including N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide. nih.govresearchgate.net These methods can achieve low limits of detection, making them suitable for monitoring metabolite levels in patients undergoing chemotherapy. nih.govresearchgate.net

By applying these metabolomic approaches, researchers can gain insights into the inter-individual variability in drug metabolism, which can be influenced by factors such as genetic polymorphisms in metabolizing enzymes. pharmgkb.orgnih.govtandfonline.com This information is crucial for understanding the relationship between drug metabolism, therapeutic response, and toxicity. Furthermore, metabolomic studies can help in the discovery of novel metabolites and provide a more complete picture of the metabolic fate of drugs like cyclophosphamide. nih.govnih.gov The data generated from these analyses can be used in conjunction with other "omics" data (e.g., genomics, proteomics) to build comprehensive systems biology models of drug action and metabolism. youtube.com

Emerging Research Avenues for N Dechloroethyl Cyclophosphamide

In-depth Characterization of Secondary Metabolic Fates of N-Dechloroethyl Cyclophosphamide (B585)

The N-dechloroethylation of cyclophosphamide, primarily catalyzed by the cytochrome P450 enzyme CYP3A4, represents a significant metabolic pathway that leads to the formation of N-dechloroethyl cyclophosphamide (DCE-CP) and chloroacetaldehyde (B151913). researchgate.netnih.gov While DCE-CP has been traditionally considered an inactive metabolite, recent research has begun to explore its potential for further biotransformation and the downstream consequences of these secondary metabolic events.

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), have been instrumental in identifying previously uncharacterized metabolic products. A study investigating the environmental degradation of cyclophosphamide and its stable human metabolites revealed the formation of 25 new transformation products. leuphana.deresearchgate.netnih.gov Although this study focused on environmental degradation, it highlights the potential for complex secondary reactions. The primary degradation pathway proposed was abiotic, involving SNi and SN2 reactions, which could also have relevance in biological systems. leuphana.denih.gov

A comparative metabolomics study of cyclophosphamide and its isomer ifosfamide (B1674421) in mice, using UPLC-ESI-QTOFMS, successfully identified a total of 23 drug metabolites for both compounds, five of which were novel. nih.gov This underscores the utility of modern analytical platforms in uncovering the full spectrum of metabolic fates. While the study focused on the parent drugs, the methodology could be applied to specifically track the downstream biotransformation of DCE-CP.

Table 1: Proposed Secondary Transformation Products of Cyclophosphamide Metabolites

| Precursor Metabolite | Proposed Transformation Product | Potential Significance |

| Cyclophosphamide Metabolites | 3-(2-chloroethyl)oxazolidin-2-one (COAZ) | Unknown ecotoxicity, potential for biological activity. leuphana.denih.gov |

| Cyclophosphamide Metabolites | N-2-chloroethylaziridine (CEZ) | Cytotoxic, potential for genotoxicity. leuphana.denih.gov |

| Cyclophosphamide Metabolites | nor-nitrogen mustard (NNM) | Analogue of a chemical warfare agent, potential for high toxicity. leuphana.denih.gov |

This table is based on findings from environmental degradation studies, which may indicate potential, but not confirmed, in-vivo metabolic pathways.

Development of Novel Biosensors for this compound and Associated Co-metabolites

The ability to accurately and rapidly quantify this compound and its associated co-metabolites in biological and environmental samples is of significant interest for both clinical monitoring and environmental science. While traditional analytical methods like UHPLC-MS/MS offer high sensitivity and specificity for the detection of DCE-CP, there is a growing interest in the development of novel biosensors that could provide rapid, point-of-care, or in-field analysis. nih.gov

Currently, there is a lack of biosensors specifically designed for the detection of this compound. However, research into biosensors for the parent compound, cyclophosphamide, and other small molecule drugs provides a strong foundation for the future development of such tools.

Immunoassays: Immuno-based approaches, such as ELISA (Enzyme-Linked Immunosorbent Assay), have been developed for the therapeutic drug monitoring of cyclophosphamide. nih.gov These assays utilize antibodies that specifically recognize the drug molecule. A similar approach could be taken to generate antibodies that are highly specific for DCE-CP, which could then be integrated into various immunoassay formats.

Aptamer-Based Biosensors: Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, are emerging as promising recognition elements in biosensor development. nih.govmdpi.comaptamergroup.comdoi.orgnih.gov Aptamer-based biosensors, often referred to as "aptasensors," can be coupled with various signal transduction methods, including electrochemical, optical (fluorescence, colorimetry), and mass-based detection. mdpi.comnih.gov The development of an aptamer that specifically binds to DCE-CP would open the door to a wide range of sensitive and selective biosensor designs.

Electrochemical Biosensors: Electrochemical sensors offer advantages such as high sensitivity, portability, and low cost. eurekaselect.commdpi.comnih.govepa.gov These sensors work by converting the binding of the target analyte to a recognition element into a measurable electrical signal. Nanomaterials, such as nanoparticles and carbon nanotubes, are often incorporated to enhance the sensitivity and performance of electrochemical biosensors. researchgate.net An electrochemical biosensor for DCE-CP could be developed by immobilizing a specific recognition element, such as an antibody or aptamer, onto an electrode surface.

The development of novel biosensors for this compound and its co-metabolites would provide valuable tools for a range of applications, from personalized medicine to environmental monitoring.

Inter-individual Variability in N-Dechloroethylation: Pharmacogenomic Implications

Significant inter-individual variability exists in the metabolism of cyclophosphamide, which can impact both the therapeutic efficacy and the toxicity profile of the drug. The N-dechloroethylation pathway is a key contributor to this variability. The primary enzyme responsible for the formation of this compound is CYP3A4, with CYP3A5 also playing a role. nih.gov

Genetic polymorphisms in the genes encoding these cytochrome P450 enzymes can lead to differences in enzyme activity and expression levels, resulting in varied rates of N-dechloroethylation among individuals. This pharmacogenomic variability has important clinical implications. For instance, individuals with genetic variants that lead to higher CYP3A4/5 activity may produce more this compound and the neurotoxic co-metabolite, chloroacetaldehyde.

Conversely, individuals with lower CYP3A4/5 activity may have a greater proportion of cyclophosphamide metabolized through the activation pathway to 4-hydroxycyclophosphamide (B600793). The balance between these metabolic pathways can influence treatment outcomes and the risk of adverse effects.

Pharmacokinetic studies have demonstrated enantioselective differences in the metabolism of cyclophosphamide to its dechloroethylated metabolites. nih.gov The formation clearance of (R)-DCE-CP was found to be higher than that of (S)-DCE-CP, indicating that the stereochemistry of the parent drug also influences the N-dechloroethylation pathway. nih.gov

Understanding the pharmacogenomic factors that influence N-dechloroethylation can help to personalize cyclophosphamide therapy. Genotyping for key CYP3A4/5 polymorphisms could potentially be used to predict an individual's metabolic profile and adjust dosing strategies to optimize efficacy and minimize toxicity.

Table 2: Key Enzymes in N-Dechloroethylation and Pharmacogenomic Considerations

| Enzyme | Role in N-Dechloroethylation | Pharmacogenomic Implications |

| CYP3A4 | Major enzyme responsible for the formation of this compound. nih.gov | Genetic polymorphisms can lead to altered enzyme activity, affecting the rate of N-dechloroethylation and potentially influencing treatment response and toxicity. |

| CYP3A5 | Contributes to the N-dechloroethylation of cyclophosphamide. | Polymorphisms in the CYP3A5 gene can result in non-functional protein, leading to significant inter-individual differences in metabolism. |

Environmental Presence and Biotransformation of this compound in Aquatic Systems

The widespread use of cyclophosphamide in chemotherapy has led to its detection in various aquatic environments, including hospital effluents, wastewater treatment plant (WWTP) influents and effluents, and surface waters. nih.govmdpi.comnih.govresearchgate.net Due to its persistence and potential for ecotoxicity, the environmental fate of cyclophosphamide and its metabolites is a growing concern. researchgate.net

While many studies have focused on the parent compound, there is an increasing recognition of the importance of understanding the environmental presence and biotransformation of its metabolites, including this compound. A study on the environmental degradation of human metabolites of cyclophosphamide found that while the parent drug and some metabolites were not readily biodegradable, they did undergo partial primary elimination with the formation of numerous transformation products. leuphana.deresearchgate.netnih.gov

This research highlighted that abiotic degradation processes, such as SNi and SN2 reactions, could be the main degradation pathways in aquatic systems. leuphana.denih.gov The study identified several degradation products, some of which are known to be mutagenic, genotoxic, or cytotoxic, suggesting that the environmental transformation of cyclophosphamide metabolites could lead to the formation of compounds with increased toxicity. leuphana.deresearchgate.netnih.gov

Another study investigated the ecotoxicity and genotoxicity of cyclophosphamide, ifosfamide, and their metabolites, including this compound (referred to as NdCP). nih.gov The results of this study are significant as they provide direct insight into the potential environmental impact of this specific metabolite. The findings indicated that the ecotoxicity and genotoxicity of the metabolites could differ from the parent compounds, emphasizing the need to assess the environmental risk of the entire metabolic profile of a pharmaceutical. nih.gov

The presence of cyclophosphamide in aquatic ecosystems, with concentrations ranging from nanograms to micrograms per liter, suggests that its metabolites, including this compound, are also likely to be present. nih.govresearchgate.net Further research is needed to develop analytical methods for the routine monitoring of this compound in environmental samples and to fully characterize its biotransformation pathways and the ecotoxicological effects of its degradation products.

Table 3: Environmental Considerations for this compound

| Aspect | Findings and Implications |

| Presence in Aquatic Systems | The parent compound, cyclophosphamide, is frequently detected in hospital wastewater, WWTPs, and surface waters, implying the likely presence of its metabolites. nih.govmdpi.comnih.govresearchgate.netresearchgate.net |

| Biotransformation | This compound and other metabolites can undergo abiotic degradation in aquatic environments, leading to the formation of potentially more toxic transformation products. leuphana.deresearchgate.netnih.gov |

| Ecotoxicity | Studies have begun to assess the ecotoxicity and genotoxicity of this compound, indicating that metabolites can have different environmental impacts than the parent drug. nih.gov |

Q & A

Q. What analytical methods are recommended for quantifying N-Dechloroethyl Cyclophosphamide in pharmacokinetic studies?

this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₄]-N-Dechloroethyl Cyclophosphamide) to enhance precision and minimize matrix effects. Isotopic labeling improves peak resolution and reduces interference from co-eluting metabolites. Method validation should include specificity, linearity, and recovery rates in biological matrices such as plasma or urine .

Q. How does this compound form as a metabolite of Cyclophosphamide?

this compound is generated via hepatic cytochrome P450 (CYP)-mediated oxidation of Cyclophosphamide, followed by non-enzymatic dechloroethylation. The metabolite’s formation is influenced by CYP2B6 and CYP3A4 activity, with inter-patient variability in enzyme expression impacting metabolic ratios. Studies should incorporate enzyme genotyping to correlate metabolic rates with genetic polymorphisms .

Q. What is the clinical significance of measuring this compound in toxicity studies?

As a minor metabolite, this compound contributes to cumulative alkylating activity but is less cytotoxic than 4-hydroxycyclophosphamide. Quantifying its levels helps differentiate hepatotoxicity (linked to dechloroethylation pathways) from myelosuppression (attributed to primary metabolites). Analytical thresholds for toxicity risk are established using dose-response models in preclinical studies .

Advanced Research Questions

Q. How do inter-patient variations in CYP enzymes affect this compound levels, and how can this variability be controlled in clinical trials?

Polymorphisms in CYP2B6 (e.g., 516G>T) and CYP3A4 (e.g., 22G>T) significantly alter metabolite ratios. To address this, use stratified randomization in trial design, grouping patients by genotype. Pharmacokinetic sampling at fixed intervals (e.g., 0, 2, 6, 24 hours post-dose) enables non-compartmental analysis (NCA) to model exposure-response relationships. Adjusting Cyclophosphamide doses based on real-time metabolite monitoring may reduce toxicity .

Q. What experimental strategies mitigate co-elution challenges when distinguishing this compound from structurally similar metabolites?

High-resolution mass spectrometry (HR-MS) with a mass accuracy of <5 ppm resolves isotopic clusters and adducts. For example, distinguishing this compound (m/z 261.08) from 4-ketocyclophosphamide (m/z 279.09) requires a C18 column with a 1.7 µm particle size and gradient elution (0.1% formic acid in water/acetonitrile). Confirmatory MS/MS transitions (e.g., 261→140) enhance specificity .

Q. How can contradictory data on this compound’s role in drug resistance be reconciled?

Discrepancies arise from differences in in vitro vs. in vivo models . In vitro, high metabolite concentrations may induce oxidative stress-resistant phenotypes via NRF2 activation. In vivo, however, tumor microenvironments modulate metabolite penetration. Use orthotopic xenograft models with LC-MS/MS-guided dosing to mimic human pharmacokinetics. Meta-analyses of phase II/III trials (e.g., RECITAL trial data) can clarify clinical relevance .

Q. What methodologies are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

Population PK-PD modeling using nonlinear mixed-effects software (e.g., NONMEM) accounts for covariates like renal function and CYP activity. Incorporate sparse sampling data from multicenter trials to estimate inter-individual variability. Validate models with bootstrap analysis and visual predictive checks. Preclinical studies should use transgenic mouse models (e.g., humanized CYP2B6) to isolate metabolic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.